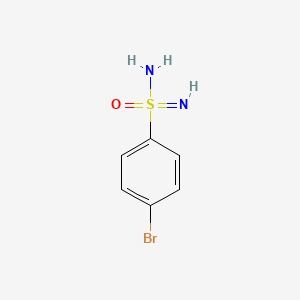

4-Bromobenzene-1-sulfonoimidamide

Description

Properties

Molecular Formula |

C6H7BrN2OS |

|---|---|

Molecular Weight |

235.10 g/mol |

IUPAC Name |

1-(aminosulfonimidoyl)-4-bromobenzene |

InChI |

InChI=1S/C6H7BrN2OS/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H3,8,9,10) |

InChI Key |

LDRUBBWHBFCWRH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1S(=N)(=O)N)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromobenzene 1 Sulfonoimidamide and Analogues

Strategic Approaches to the Synthesis of the 4-Bromobenzene Moiety

The introduction of a bromine atom at the para-position of a benzene (B151609) ring is a critical first step in the synthesis of 4-Bromobenzene-1-sulfonoimidamide (B6184884). This is typically achieved through either electrophilic aromatic substitution or transition metal-catalyzed reactions.

Electrophilic Aromatic Bromination Precursor Strategies

Electrophilic aromatic bromination is a fundamental and widely used method for the synthesis of aryl bromides. nih.gov The reaction involves the substitution of a hydrogen atom on the aromatic ring with a bromine atom, facilitated by a bromine source and often a Lewis acid catalyst. researchgate.netalrasheedcol.edu.iqlibretexts.org For the synthesis of a 4-bromobenzene scaffold, the starting material would typically be a benzene derivative with a directing group that favors para-substitution.

The mechanism proceeds through the generation of a highly electrophilic bromine species, often a bromonium ion (Br+), which is formed by the reaction of molecular bromine (Br₂) with a Lewis acid such as ferric bromide (FeBr₃). alrasheedcol.edu.iq This powerful electrophile then attacks the electron-rich benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. nih.govresearchgate.netorganic-chemistry.org In the final step, a weak base, often the bromide ion complexed with the Lewis acid, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product. researchgate.netorganic-chemistry.org

Recent computational studies using density functional theory (DFT) have provided deeper insights into the mechanism, suggesting that the reaction may proceed through an addition-elimination pathway without the formation of a stable, charged Wheland intermediate under certain conditions. nih.gov

Table 1: Reagents for Electrophilic Aromatic Bromination

| Bromine Source | Catalyst/Conditions | Application | Reference(s) |

|---|---|---|---|

| Bromine (Br₂) | Ferric Bromide (FeBr₃) | General bromination of benzene and its derivatives. | alrasheedcol.edu.iq |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724), 0 °C | Mild bromination of activated aromatic compounds. | nih.gov |

Transition Metal-Catalyzed Halogenation Routes to Bromobenzene (B47551) Scaffolds

Transition metal catalysis has emerged as a powerful tool for the selective and efficient formation of carbon-halogen bonds, offering alternatives to traditional electrophilic substitution methods. highfine.com These reactions often proceed under milder conditions and can exhibit different regioselectivity.

Palladium-catalyzed cross-coupling reactions are particularly prominent in this area. nih.gov For instance, the palladium-catalyzed direct α-arylation of methane (B114726) sulfonamides with aryl bromides provides a route to benzylic sulfonamides. researchgate.net While not a direct bromination of the benzene ring itself, this methodology highlights the versatility of palladium catalysis in forming C-S and C-N bonds in related structures. More directly, palladium-catalyzed C-H activation/C-C coupling reactions have been developed for the ortho-coupling of arenes, and similar principles can be applied to halogenation. acs.org

Rhodium(III)-catalyzed C-H activation has also been successfully employed for the ortho-bromination and iodination of arenes. acs.org This method is noted for its high yields, broad substrate scope, and practicality. The reaction likely proceeds through a C-H bond activation step, followed by reaction with a halogen source. These advanced methods provide access to specifically substituted bromobenzene derivatives that may be difficult to obtain through classical electrophilic substitution.

Table 2: Transition Metal-Catalyzed Approaches to Aryl Halides

| Catalyst System | Reaction Type | Substrate Example | Reference(s) |

|---|---|---|---|

| [Rh(III)Cp*] | C-H Ortho-Bromination | Various arenes | acs.org |

| Pd(OAc)₂ / Ligand | C-H Activation/Coupling | Benzoates, Benzaldehydes | acs.org |

Formation of the Sulfonoimidamide Functional Group

The sulfonoimidamide group [-S(O)(=NH)NH-] is a key feature of the target molecule. Its synthesis can be approached through several routes, most commonly involving the formation of a sulfonamide precursor followed by subsequent modification.

Condensation Reactions with Sulfonyl Chlorides and Amine Precursors

The most common method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. organic-chemistry.orgorganic-chemistry.org This nucleophilic acyl-type substitution reaction is generally efficient and high-yielding. vanderbilt.eduuomustansiriyah.edu.iq In the context of synthesizing 4-Bromobenzene-1-sulfonoimidamide, the key precursor is 4-bromobenzenesulfonyl chloride. This intermediate can be synthesized from 4-bromobenzenesulfonic acid by reaction with thionyl chloride (SOCl₂).

The reaction of 4-bromobenzenesulfonyl chloride with ammonia (B1221849) would yield the corresponding primary sulfonamide, 4-bromobenzenesulfonamide (B1198654). alrasheedcol.edu.iqchemguide.co.uk To form the sulfonoimidamide, a subsequent reaction with a source of the "=NH" group is required. While direct condensation with an amidine is a plausible route, the literature more commonly describes multi-step approaches. For instance, the reaction of a sulfonyl chloride with an N-silylamine has been shown to be an effective method for preparing sulfonamides. researchgate.net

Table 3: Synthesis of Sulfonamides from Sulfonyl Chlorides

| Sulfonyl Chloride | Amine Source | Base/Conditions | Product | Reference(s) |

|---|---|---|---|---|

| Benzenesulfonyl chloride | Methanamine | Base | N-methylbenzenesulfonamide | organic-chemistry.org |

| p-Acetaminobenzenesulfonyl chloride | Ammonia | Aqueous NH₃, heat | p-Acetaminobenzenesulfonamide | alrasheedcol.edu.iq |

Catalytic Amidination Processes for Sulfonamide to Sulfonoimidamide Conversion

Catalytic methods for the direct conversion of a sulfonamide to a sulfonoimidamide are an area of active research. One approach involves the catalytic amination of sulfonamides. For instance, asymmetric reductive amination of sulfonamides has been achieved using nickel catalysts and titanium alkoxide, converting them into chiral sulfonamides in the presence of ketones. researchgate.netnih.govresearchgate.net While this specific reaction leads to N-alkylation rather than the formation of a sulfonoimidamide, it demonstrates the potential for catalytic modification of the sulfonamide nitrogen.

More directly related are copper-catalyzed three-component reactions of sulfonyl azides, alkynes, and amines, which provide a versatile route to N-sulfonyl amidines. organic-chemistry.org Another strategy involves the reaction of heterocyclic thioamides with sulfonyl azides, which has been shown to produce N-sulfonyl amidines regioselectively. acs.org These methods, while not starting from a pre-formed sulfonamide, offer catalytic pathways to the core N-sulfonyl amidine structure.

Alternative Synthetic Pathways to the Imidamide Linkage

Several alternative strategies exist for the construction of the sulfonoimidamide or related N-sulfonyl amidine structures. A facile synthesis of sulfonyl amidines has been developed via an iron(III) chloride-mediated carbon-nitrogen bond formation. researchgate.net This method involves the reaction of sulfonyl azides with tertiary amines.

The synthesis of N-unsubstituted sulfonamides, which are precursors to the target functional group, can be achieved through the iodine-mediated reaction of thiols with ammonia. researchgate.net Furthermore, sulfonimidoyl chlorides have been identified as stable synthons for the preparation of a variety of chiral S(VI) derivatives, including sulfonimidamides. nih.gov The synthesis of these sulfonimidoyl chlorides can be achieved through the desymmetrizing enantioselective hydrolysis of in situ-generated symmetric aza-dichlorosulfonium species from sulfenamides. nih.gov Once formed, the sulfonimidoyl chloride can react with various nucleophiles to build the desired sulfonoimidamide structure.

Another approach involves the reaction of N-chlorosulfonyl imidoyl chloride with unsaturated amines, leading to the formation of an unsaturated amidine containing a sulfonyl chloride moiety, which can then undergo intramolecular cyclization. acs.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-Bromobenzene-1-sulfonoimidamide |

| 4-Bromobenzenesulfonamide |

| 4-Bromobenzenesulfonic acid |

| 4-Bromobenzenesulfonyl chloride |

| Acetanilide |

| Benzaldehyde |

| Benzenesulfonamide |

| Benzenesulfonyl chloride |

| Benzoate |

| Bromine |

| N-Bromosuccinimide |

| Ferric bromide |

| Methane sulfonamide |

| N-methylbenzenesulfonamide |

| p-Acetaminobenzenesulfonamide |

| p-Acetaminobenzenesulfonyl chloride |

| Palladium(II) acetate |

| Sulfonamide |

| Sulfonoimidamide |

Optimization of Reaction Parameters and Yield Enhancement for 4-Bromobenzene-1-sulfonoimidamide Synthesis

Influence of Solvent Systems and Temperature Profiles

The choice of solvent and the reaction temperature are critical parameters that significantly influence the rate, yield, and selectivity of the reactions involved in the synthesis of 4-bromobenzene-1-sulfonoimidamide.

In the initial synthesis of the precursor, 4-bromobenzenesulfonyl chloride, from the corresponding sulfonic acid, inert solvents such as dichloromethane (B109758) (DCM) or chloroform (B151607) are typically employed. These solvents are chosen for their ability to dissolve the reactants while remaining unreactive under the harsh conditions of chlorination with reagents like thionyl chloride. The reaction is often conducted under reflux conditions, with temperatures ranging from 40 to 60°C, to ensure the reaction proceeds to completion.

For the subsequent conversion of 4-bromobenzenesulfonyl chloride to 4-bromobenzenesulfonamide, a variety of solvents can be used, with the choice often depending on the specific amination conditions. For reactions with aqueous ammonia, the reaction is conveniently carried out in water at temperatures between 40 and 95°C. google.com When using other amine sources or in catalytic systems, polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or acetonitrile may be preferred. The temperature for these reactions can vary widely, from 0°C to room temperature, to control the rate of reaction and minimize the formation of by-products. For instance, in the synthesis of related sulfonamides, reactions are often initiated at 0°C and then allowed to proceed at room temperature. cbijournal.com

The final oxidation step to form the sulfonoimidamide is also sensitive to solvent and temperature. Modern methods often employ metal catalysts, and the choice of solvent can influence the catalyst's activity and stability. For example, in copper-catalyzed reactions for the synthesis of related diaryl sulfonamides, dimethyl sulfoxide (B87167) (DMSO) has been found to be an effective solvent at 60°C. rsc.org The temperature must be carefully controlled to prevent degradation of the starting material and product, as well as to ensure the desired chemoselectivity of the oxidation.

A summary of typical solvent and temperature profiles is presented in the table below.

| Reaction Step | Typical Solvents | Typical Temperature Range (°C) |

| Sulfonyl Chloride Formation | Dichloromethane, Chloroform | 40 - 60 |

| Sulfonamide Formation (with aq. NH3) | Water | 40 - 95 |

| Sulfonamide Formation (catalytic) | Tetrahydrofuran, Acetonitrile, Diethyl Ether | 0 - 25 |

| Sulfonoimidamide Formation (catalytic) | Dimethyl Sulfoxide, Toluene | 25 - 75 |

Catalyst Selection and Ligand Design in Coupling Reactions

While the initial steps in the synthesis of 4-bromobenzene-1-sulfonoimidamide may not require catalytic methods, modern approaches to the formation of the sulfonamide and, particularly, the sulfonoimidamide moiety increasingly rely on transition metal catalysis to achieve high efficiency and functional group tolerance. nih.gov

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-sulfur and nitrogen-sulfur bonds. nih.gov For the synthesis of arylsulfonamides, palladium catalysts can be used to couple arylboronic acids with a sulfur dioxide source and an amine. nih.gov The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands such as SPhos often being employed to promote the desired reactivity.

More directly relevant to the synthesis of 4-bromobenzene-1-sulfonoimidamide are catalytic methods for the amination of arylsulfonyl chlorides. While less common than the classical approach, catalytic methods can offer milder reaction conditions and broader substrate scope. For example, iron-based catalysts have been reported for the synthesis of sulfonamides. cbijournal.com

The conversion of the sulfonamide to the sulfonoimidamide is a key step where catalysis can play a significant role. Rhodium-catalyzed reactions have been explored for the amination of sulfonamides to form related sultams, indicating the potential for such catalysts in the synthesis of acyclic sulfonoimidamides. nih.gov Copper catalysts, often in combination with specific ligands like 2,2'-bipyridine, have also been shown to be effective in the synthesis of sulfonamides from thiols and amines, and similar systems could be adapted for the final oxidation/amination step. rsc.org

Recent advancements in the synthesis of N-H sulfonimidamides have also highlighted the use of hypervalent iodine reagents, which can mediate the transformation of primary sulfinamides into sulfonimidamides in a two-step, one-pot procedure. fishersci.com While not a direct catalytic cycle in the traditional sense, these reagents act as stoichiometric oxidants to facilitate the desired transformation.

The table below summarizes some catalyst and ligand systems relevant to the synthesis of 4-bromobenzene-1-sulfonoimidamide and its analogs.

| Reaction Type | Catalyst | Ligand |

| Arylsulfonamide Synthesis (from Boronic Acids) | Pd(OAc)2 | SPhos |

| Sulfonamide Synthesis (from Thiols) | CuI | 2,2'-bipyridine |

| C-H Olefination/Cyclization of Sulfonamides | Rh(III) complexes | N/A |

| Sulfonimidamide Synthesis (from Sulfinamides) | Hypervalent Iodine Reagents (e.g., PhI(OAc)2) | N/A |

Efficient Isolation and Purification Protocols

The isolation and purification of 4-bromobenzene-1-sulfonoimidamide and its precursors are critical for obtaining a product of high purity. The methods employed are tailored to the physical and chemical properties of the compounds at each stage of the synthesis.

For the intermediate 4-bromobenzenesulfonyl chloride, purification is typically achieved by distillation under reduced pressure. sigmaaldrich.com Following the reaction, the crude product is often washed with cold water to remove any water-soluble impurities before distillation.

The resulting 4-bromobenzenesulfonamide is a solid and is commonly purified by recrystallization. libretexts.org A suitable solvent system is one in which the sulfonamide has high solubility at elevated temperatures and low solubility at room temperature. A common choice for aromatic sulfonamides is a mixture of ethanol (B145695) and water. libretexts.org The crude solid is dissolved in a minimal amount of hot solvent, and upon cooling, the purified sulfonamide crystallizes out, leaving impurities in the solution. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. rsc.org

The final product, 4-bromobenzene-1-sulfonoimidamide, is also a solid and can be purified by similar techniques. Column chromatography is a powerful method for separating the desired product from unreacted starting materials and by-products. The choice of stationary phase (e.g., silica (B1680970) gel) and eluent (a mixture of solvents like hexane (B92381) and ethyl acetate) is optimized to achieve good separation. reddit.com Following chromatography, recrystallization can be employed to obtain a highly pure, crystalline product. The selection of the recrystallization solvent is crucial and may require some experimentation, with common choices including ethers or mixtures of polar and non-polar solvents. chemicalbook.com

A general workflow for the purification of these compounds is outlined below.

| Compound | Primary Purification Method | Secondary Purification Method |

| 4-Bromobenzenesulfonyl Chloride | Distillation (reduced pressure) | Washing with cold water |

| 4-Bromobenzenesulfonamide | Recrystallization (e.g., from ethanol/water) | Filtration and washing |

| 4-Bromobenzene-1-sulfonoimidamide | Column Chromatography (e.g., silica gel) | Recrystallization |

Chemical Reactivity and Mechanistic Investigations of 4 Bromobenzene 1 Sulfonoimidamide

Reactions Involving the Aromatic Bromine Substituent

The bromine atom on the phenyl ring of 4-bromobenzene-1-sulfonoimidamide (B6184884) serves as a valuable handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are crucial for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of biaryl and vinyl-aryl structures. The bromine atom in 4-bromobenzene-1-sulfonoimidamide makes it a suitable substrate for several of these transformations.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a new carbon-carbon bond. libretexts.orgmdpi.com The reaction is generally catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. libretexts.orgresearchgate.net For instance, the coupling of 4-bromobenzene-1-sulfonoimidamide with an arylboronic acid in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium carbonate would yield the corresponding biaryl sulfonoimidamide. mdpi.com The choice of solvent and base can significantly influence the reaction's efficiency. researchgate.net While electron-withdrawing groups on the aryl bromide can sometimes have a favorable effect, the specific reaction conditions are crucial for success.

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.orgyoutube.com This method provides a direct route to arylalkynes. The reaction of 4-bromobenzene-1-sulfonoimidamide with a terminal alkyne would proceed in the presence of a palladium catalyst, a copper salt like copper(I) iodide, and an amine base to afford the corresponding 4-alkynylbenzene-1-sulfonoimidamide. libretexts.orgresearchgate.net Copper-free Sonogashira protocols have also been developed. libretexts.orgnih.gov

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org This reaction typically results in the formation of a trans-alkene. organic-chemistry.org The reaction of 4-bromobenzene-1-sulfonoimidamide with an alkene, such as styrene (B11656) or an acrylate, in the presence of a palladium catalyst and a base would lead to the formation of a stilbene (B7821643) or cinnamate (B1238496) derivative of the sulfonoimidamide. thieme-connect.deresearchgate.net The catalytic cycle involves oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura | 4-Bromobenzene-1-sulfonoimidamide, Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl sulfonoimidamide |

| Sonogashira | 4-Bromobenzene-1-sulfonoimidamide, Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Amine base | Arylalkyne sulfonoimidamide |

| Heck | 4-Bromobenzene-1-sulfonoimidamide, Alkene | Pd(OAc)₂, Base | Substituted alkene sulfonoimidamide |

Magnesium or Lithium Halogen Exchange Reactions for Organometallic Intermediates

Halogen-metal exchange is a fundamental transformation in organometallic chemistry that converts an organic halide into a highly reactive organometallic species. wikipedia.org This is particularly useful for creating nucleophilic carbon centers that can react with a wide range of electrophiles.

Lithium-Halogen Exchange: Treatment of 4-bromobenzene-1-sulfonoimidamide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can induce a lithium-halogen exchange. wikipedia.orgharvard.edu This reaction is typically very fast and results in the formation of 4-lithiobenzene-1-sulfonoimidamide. harvard.edu The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org The resulting organolithium intermediate is a powerful nucleophile that can be trapped with various electrophiles to introduce a wide range of functional groups at the 4-position of the benzene (B151609) ring.

Magnesium-Halogen Exchange: Similarly, a magnesium-halogen exchange can be effected using a Grignard reagent, most commonly isopropylmagnesium chloride (i-PrMgCl) or bromide. harvard.eduscribd.com This method has gained popularity for its functional group tolerance, allowing for the preparation of highly functionalized Grignard reagents. harvard.edusigmaaldrich.com The reaction of 4-bromobenzene-1-sulfonoimidamide with i-PrMgCl would generate the corresponding Grignard reagent, 4-(chloromagnesio)benzene-1-sulfonoimidamide. This organomagnesium intermediate can then participate in subsequent reactions, such as cross-coupling or addition to carbonyl compounds. The presence of additives like lithium chloride can significantly enhance the rate of the exchange. researchgate.net

Nucleophilic Aromatic Substitution on the Brominated Phenyl Ring

While simple aryl halides are generally unreactive towards nucleophilic aromatic substitution (SNA_r), the reaction can be facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.orgscribd.com The sulfonoimidamide group is electron-withdrawing, which could potentially activate the aromatic ring of 4-bromobenzene-1-sulfonoimidamide towards nucleophilic attack.

The typical mechanism for activated aryl halides is an addition-elimination pathway. scribd.com In this process, a nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com Subsequent loss of the bromide ion restores the aromaticity and yields the substituted product. libretexts.org The rate of this reaction is dependent on the strength of the nucleophile and the ability of the substituents on the ring to stabilize the negative charge of the Meisenheimer complex. While direct examples for 4-bromobenzene-1-sulfonoimidamide are not extensively documented in the provided search results, the electronic properties of the sulfonoimidamide moiety suggest that this type of reaction is plausible under appropriate conditions with strong nucleophiles. In some cases, a concerted S_NAr mechanism may also be operative. nih.gov

Transformations at the Sulfonoimidamide Moiety

The sulfonoimidamide group itself offers opportunities for further chemical modification, allowing for the introduction of diverse functionalities.

N-Functionalization Reactions (e.g., Alkylation, Acylation, Arylation)

The nitrogen atom of the sulfonoimidamide can be functionalized through various reactions, leading to a wide array of derivatives. nih.govnih.gov

N-Alkylation: The =NH group of the sulfonoimidamide can be alkylated using alkyl halides or other alkylating agents. nih.gov This reaction introduces an alkyl group onto the nitrogen atom, forming a tertiary sulfonimidamide.

N-Acylation: Acylation of the sulfonoimidamide nitrogen can be achieved using acyl chlorides or anhydrides. This leads to the formation of N-acylsulfonoimidamides.

N-Arylation: The nitrogen atom can also be arylated, for instance, through palladium-catalyzed coupling reactions with aryl bromides. nih.gov This provides a route to N-arylsulfonoimidamides.

These N-functionalization reactions significantly expand the chemical space accessible from 4-bromobenzene-1-sulfonoimidamide, offering a pathway to a diverse set of compounds with potential biological activity. nih.govnih.gov

Table 2: N-Functionalization Reactions of the Sulfonoimidamide Moiety

| Reaction | Reagent | Product Type |

| N-Alkylation | Alkyl halide | N-Alkylsulfonoimidamide |

| N-Acylation | Acyl chloride | N-Acylsulfonoimidamide |

| N-Arylation | Aryl bromide (with Pd catalyst) | N-Arylsulfonoimidamide |

Cycloaddition Reactions Incorporating the Imidamide System

Cycloaddition reactions are powerful methods for the construction of cyclic and heterocyclic systems. libretexts.orglibretexts.org The sulfonoimidamide moiety, particularly when part of a larger unsaturated system, can participate in such reactions.

For example, cyclic sulfamides, which are structurally related to sulfonoimidamides, have been shown to undergo regio- and stereoselective [4+2] and [3+2] cycloaddition reactions. chemrxiv.orgchemrxiv.org These reactions with electron-rich partners can lead to novel bridged and fused bicyclic thiadiazines. chemrxiv.orgchemrxiv.org While specific examples involving 4-bromobenzene-1-sulfonoimidamide in cycloaddition reactions were not found in the provided search results, the general reactivity of related sulfur-nitrogen systems suggests that this is a potential area for exploration. The electron-deficient nature of some cyclic sulfamide (B24259) derivatives makes them suitable for inverse-electron demand Diels-Alder reactions. chemrxiv.org

Acid-Base Properties and Protonation/Deprotonation Studies

The acid-base properties of 4-bromobenzene-1-sulfonoimidamide are a critical aspect of its chemical reactivity, influencing its behavior in different chemical environments and its potential for interaction with biological systems. While specific pKa values for 4-bromobenzene-1-sulfonoimidamide are not extensively documented in publicly available literature, the acidity and basicity of this compound can be inferred from the general characteristics of arylsulfonamides and the electronic effects of its constituent functional groups.

The sulfonoimidamide functional group, -S(=O)(=NH)NH₂, possesses both acidic and basic centers. The nitrogen atoms, with their lone pairs of electrons, can act as proton acceptors (bases), while the N-H protons can be donated, exhibiting acidic character. The acidity of the N-H protons is significantly influenced by the strongly electron-withdrawing sulfonyl group (-SO₂-), which stabilizes the resulting conjugate base through resonance and inductive effects.

Protonation is likely to occur at one of the nitrogen atoms. The specific site of protonation, whether on the imido (=NH) or the amido (-NH₂) nitrogen, would depend on the relative basicities of these two positions. The hybridization and local electronic environment of each nitrogen atom play a crucial role in determining its proton affinity. In some molecules, the thermodynamically most favorable protonation site may not be the site that leads to subsequent fragmentation or reaction. nih.gov

Deprotonation would involve the removal of a proton from one of the N-H bonds. The resulting anion is stabilized by the delocalization of the negative charge over the S=O and S=N bonds. The presence of the electron-withdrawing 4-bromophenyl group is expected to further enhance the acidity of the N-H protons compared to an unsubstituted benzenesulfonoimidamide, due to the inductive effect of the bromine atom.

To provide a comparative context, the pKa values of related sulfonamides are often considered. The replacement of an oxygen atom in the sulfonyl group with an =NH group to form a sulfonimidamide is expected to alter the electronic distribution and, consequently, the acid-base properties. While specific data is scarce, the general principles of physical organic chemistry allow for reasoned predictions.

Table 1: Predicted Acid-Base Characteristics of 4-Bromobenzene-1-sulfonoimidamide

| Property | Predicted Characteristic | Rationale |

| Primary Acidic Site | N-H protons | Stabilization of the conjugate base by the sulfonyl group and the 4-bromophenyl ring. |

| Primary Basic Site | Nitrogen atoms (=NH or -NH₂) | Presence of lone pair electrons available for protonation. |

| Effect of 4-Bromo Group | Increased acidity | Electron-withdrawing inductive effect of bromine stabilizes the anionic conjugate base. |

Exploration of Reaction Mechanisms and Kinetics

The mechanistic pathways of reactions involving 4-bromobenzene-1-sulfonoimidamide are of fundamental interest for understanding its reactivity and for the rational design of new synthetic methodologies. While detailed kinetic studies on this specific compound are not widely reported, mechanistic investigations of related sulfur(VI) compounds, such as sulfonimidates and sulfondiimidamides, provide valuable insights. rsc.orgnih.gov

Elucidation of Transition States and Energy Barriers

The elucidation of transition states and the determination of associated energy barriers are crucial for a quantitative understanding of reaction mechanisms. For reactions involving 4-bromobenzene-1-sulfonoimidamide, these parameters would govern the reaction rates and the feasibility of different pathways.

Computational chemistry methods, such as density functional theory (DFT), are powerful tools for modeling reaction profiles, including the structures of transition states and their corresponding energies. For instance, in reactions such as nucleophilic substitution at the sulfur atom or reactions at the nitrogen centers, computational models can predict the geometry of the transition state and the activation energy required to reach it.

For a hypothetical nucleophilic attack on the sulfur atom of 4-bromobenzene-1-sulfonoimidamide, a pentacoordinate sulfur intermediate or transition state would be involved. The energy of this transition state would be influenced by the nature of the incoming nucleophile, the leaving group, and the electronic and steric effects of the 4-bromophenyl and imido/amido groups. The presence of the 4-bromophenyl group, with its electron-withdrawing nature, could potentially stabilize such a transition state, thereby lowering the energy barrier.

Table 2: Hypothetical Transition State Analysis for a Reaction of 4-Bromobenzene-1-sulfonoimidamide

| Reaction Type | Plausible Transition State | Factors Influencing Energy Barrier |

| Nucleophilic Substitution at Sulfur | Trigonal bipyramidal sulfur center | Nature of nucleophile and leaving group, steric hindrance, electronic effects of substituents. |

| Proton Transfer | Intermediate complex with proton donor/acceptor | Solvent polarity, strength of the acid/base. |

| Reaction at the Imido/Amido Group | Varies with reaction (e.g., acylation, alkylation) | Reagent reactivity, steric accessibility of the nitrogen atoms. |

Isotopic Labeling Studies for Reaction Pathway Determination

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms or fragments during a chemical reaction, thereby providing definitive evidence for a proposed reaction mechanism. In the context of 4-bromobenzene-1-sulfonoimidamide, isotopes of hydrogen (²H, ³H), carbon (¹³C, ¹⁴C), nitrogen (¹⁵N), and oxygen (¹⁸O) could be strategically incorporated into the molecule to elucidate reaction pathways.

For example, to investigate the mechanism of a hydrolysis reaction, one could use ¹⁸O-labeled water and analyze the products using mass spectrometry to determine if the ¹⁸O atom is incorporated into the resulting sulfonic acid. This would help to distinguish between different possible points of nucleophilic attack.

Similarly, ¹⁵N labeling of either the imido or amido nitrogen could be employed to track the transformation of these specific groups. For instance, in a reaction where a nitrogen-containing fragment is lost, the position of the ¹⁵N label in the products and byproducts would reveal the origin of that fragment.

While specific isotopic labeling studies on 4-bromobenzene-1-sulfonoimidamide are not readily found in the literature, the principles of this method are broadly applicable. The synthesis of the isotopically labeled starting material would be the first critical step, followed by the reaction and subsequent analysis of the labeled products.

Table 3: Potential Isotopic Labeling Strategies for Mechanistic Studies of 4-Bromobenzene-1-sulfonoimidamide

| Isotope | Labeled Position | Potential Mechanistic Insight |

| ¹⁸O | In reactant water for hydrolysis | Site of nucleophilic attack (sulfur vs. other positions). |

| ¹⁵N | At the =NH or -NH₂ group | Fate of specific nitrogen atoms in rearrangement or fragmentation reactions. |

| ²H (D) | At an N-H position | Involvement of N-H bond cleavage in the rate-determining step (Kinetic Isotope Effect). |

Derivatization Strategies and Scaffold Modification Based on 4 Bromobenzene 1 Sulfonoimidamide

Systematic Structural Diversification at the Aromatic Ring

The presence of a bromine atom on the aromatic ring is a key feature, serving as a highly versatile "handle" for a wide array of cross-coupling reactions. This allows for the systematic introduction of various substituents, thereby enabling extensive structural diversification.

The bromine atom of 4-bromobenzene-1-sulfonoimidamide (B6184884) is amenable to replacement through transition-metal-catalyzed cross-coupling reactions, which are fundamental for introducing a range of electronically diverse substituents. While direct studies on 4-bromobenzene-1-sulfonoimidamide are not extensively documented in readily available literature, the reactivity of bromobenzene (B47551) derivatives is well-established and serves as a reliable model for its synthetic potential. libretexts.orgyoutube.com

For instance, Suzuki-Miyaura coupling would allow for the introduction of various alkyl and aryl groups, which can act as electron-donating groups (EDGs). Similarly, the introduction of electron-withdrawing groups (EWGs) such as cyano or nitro groups can be achieved through different synthetic routes. youtube.com The general principle involves the reaction of the aryl bromide with a suitable coupling partner in the presence of a palladium or copper catalyst.

Table 1: Representative Cross-Coupling Reactions for Modifying Aryl Halides

| Reaction Name | Coupling Partner | Typical Catalyst | Resulting Substituent (Example) | Electronic Effect |

| Suzuki-Miyaura | Organoboron Reagent (e.g., Arylboronic acid) | Palladium complex | Aryl, Alkyl | Electron-Donating/Withdrawing |

| Buchwald-Hartwig | Amine | Palladium complex | Amino | Electron-Donating |

| Sonogashira | Terminal Alkyne | Palladium/Copper complex | Alkynyl | Electron-Withdrawing |

| Stille | Organotin Reagent | Palladium complex | Aryl, Vinyl, Alkyl | Electron-Donating/Withdrawing |

| Heck | Alkene | Palladium complex | Alkenyl (Vinyl) | Electron-Withdrawing |

This table represents common reactions applicable to aryl bromides and serves as a predictive model for the derivatization of the 4-bromobenzene-1-sulfonoimidamide scaffold.

The synthesis of poly-substituted analogues involves a strategic sequence of reactions, where the directing effects of the existing substituents play a crucial role in determining the position of subsequent additions. openstax.orglibretexts.org Starting with 4-bromobenzene-1-sulfonoimidamide, the sulfonoimidamide group and the bromine atom will direct any further electrophilic aromatic substitution. The sulfonoimidamide group is expected to be a meta-director, while the bromine atom is an ortho-, para-director. youtube.com

Planning the synthesis of a poly-substituted benzene (B151609) derivative requires careful consideration of the order of reactions. openstax.org For example, to synthesize a molecule with substituents at specific positions, one must introduce the groups in an order that leverages their directing effects. If a desired substitution pattern cannot be achieved through direct electrophilic substitution, a common strategy involves nitration, followed by reduction to an amine, which can then be converted to a wide range of other functional groups via a diazonium salt intermediate. youtube.com

Modification of the Imidamide Nitrogen Atoms and Sulfonyl Group

The sulfonoimidamide functional group, with its two N-H bonds, offers another key site for structural modification, allowing for the introduction of various alkyl and aryl substituents.

The nitrogen atoms of the sulfonoimidamide group can be functionalized through N-alkylation and N-arylation reactions. N-alkylation can be achieved using alcohols or alkyl halides, often facilitated by a catalyst. nih.govnih.govrsc.org For example, ruthenium complexes have been shown to be effective for the selective N-alkylation of aminobenzenesulfonamides using alcohols, a process that generates water as the only byproduct. nih.govrsc.org

N-arylation, the formation of a nitrogen-aryl bond, is typically accomplished using copper- or palladium-catalyzed cross-coupling reactions. beilstein-journals.orgnih.gov A facile method for the N-arylation of sulfonamides involves using arylboroxines catalyzed by a simple copper salt in ethanol (B145695), which proceeds without the need for a base. beilstein-journals.orgnih.gov These methods allow for the synthesis of a wide library of N-aryl sulfonoimidamides. nih.govbeilstein-journals.org

Table 2: Examples of N-Alkylation and N-Arylation Reactions

| Reaction Type | Reagent | Catalyst System | Product Type |

| N-Alkylation | Alcohol | Ruthenium complex | N-Alkyl Sulfonoimidamide |

| N-Alkylation | Alkyl Halide | Base (e.g., K2CO3) | N-Alkyl Sulfonoimidamide |

| N-Arylation | Arylboroxine | Copper(II) acetate | N-Aryl Sulfonoimidamide |

| N-Arylation | Aryl Halide | Palladium complex / Ligand | N-Aryl Sulfonoimidamide |

The sulfonoimidamide functional group is part of a larger class of sulfur-nitrogen compounds. Exploration of its isomers could involve the synthesis of related structures such as sulfodiimides, where the sulfur atom is double-bonded to two imido groups. The tautomerism between symmetrically disubstituted sulfonoimidamides is also a consideration in their chemistry. researchgate.net The reactivity of the sulfonoimidamide can be compared to its oxygen analogue, the sulfoximine, which is also a valuable scaffold in medicinal chemistry.

Preparation of Chiral Analogues and Stereochemical Investigations

Introducing chirality into the 4-bromobenzene-1-sulfonoimidamide scaffold can lead to compounds with specific three-dimensional arrangements, which is of high interest for various applications. Chirality can be introduced at the sulfur atom, making it a stereocenter, or on a substituent attached to the nitrogen atoms or the aromatic ring.

The synthesis of chiral S(VI) compounds like sulfonoimidamides is a significant challenge. researchgate.netnih.gov One established strategy involves the generation of an enantiopure sulfonimidoyl chloride, which can then undergo stereospecific amination to produce the desired chiral N-protected sulfonoimidamide. researchgate.net Another approach is the desymmetrization of the two enantiotopic nitrogen atoms in a symmetrically disubstituted sulfonoimidamide. researchgate.net Asymmetric catalysis, using chiral catalysts such as chiral phosphoric acid or metal complexes, is a powerful tool for achieving high enantioselectivity in these transformations. researchgate.netrsc.orgnih.gov

Table 3: Strategies for Synthesis of Chiral Sulfonoimidamides

| Strategy | Description | Key Intermediate/Step |

| Stereospecific Amination | A chiral sulfonimidoyl chloride is reacted with an amine, with the reaction proceeding with retention or inversion of configuration at the sulfur center. | Enantiopure Sulfonimidoyl Chloride |

| Desymmetrization | A prochiral, symmetrically N,N'-disubstituted sulfonoimidamide is selectively functionalized at one of the two nitrogen atoms using a chiral reagent or catalyst. | Prochiral Sulfonoimidamide |

| Catalytic Asymmetric Synthesis | A prochiral starting material is converted to a chiral product using a substoichiometric amount of a chiral catalyst. | Asymmetric Hydrolysis/Amination |

Advanced Spectroscopic and Analytical Characterization of 4 Bromobenzene 1 Sulfonoimidamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the detailed structural analysis of 4-bromobenzene-1-sulfonoimidamide (B6184884), providing insights into the chemical environment of its constituent atoms.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Spectral Analysis

One-dimensional NMR spectra, including proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), offer fundamental information about the molecular structure. In the ¹H NMR spectrum of the related compound 4-bromobenzenesulfonamide (B1198654), the aromatic protons typically exhibit a characteristic AA'BB' splitting pattern due to the para-substitution on the benzene (B151609) ring. The protons ortho to the sulfonoimidamide group are expected to resonate at a different chemical shift compared to those ortho to the bromine atom due to their distinct electronic environments.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The number of unique carbon signals in the spectrum corresponds to the number of chemically non-equivalent carbon atoms. The carbon atom attached to the bromine (C-Br) and the carbon atom attached to the sulfonoimidamide group (C-S) can be distinguished based on their chemical shifts, which are influenced by the electronegativity and shielding effects of the substituents.

While ¹⁵N NMR data for 4-bromobenzene-1-sulfonoimidamide is not widely available, it would be expected to show distinct signals for the nitrogen atoms within the sulfonoimidamide group, providing valuable information about their chemical state and bonding.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

Two-dimensional NMR techniques are instrumental in establishing the connectivity and spatial relationships between atoms in the molecule.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 4-bromobenzene-1-sulfonoimidamide, a COSY spectrum would show correlations between adjacent aromatic protons, confirming their connectivity within the benzene ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy maps direct one-bond correlations between protons and their attached heteronuclei, typically carbon or nitrogen. This would allow for the unambiguous assignment of proton signals to their corresponding carbon atoms in the benzene ring.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments detect longer-range couplings (typically 2-3 bonds) between protons and heteronuclei. This technique is crucial for establishing the connectivity between the aromatic ring and the sulfonoimidamide group by showing correlations from the aromatic protons to the carbon atom bonded to the sulfur atom.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. In the context of 4-bromobenzene-1-sulfonoimidamide, NOESY could reveal through-space interactions between the protons of the sulfonoimidamide group and the ortho-protons of the benzene ring, helping to define the molecule's preferred conformation.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of 4-bromobenzene-1-sulfonoimidamide, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in two peaks of similar intensity separated by approximately 2 Da for the molecular ion.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a fragmentation pattern. This pattern provides valuable structural information. For 4-bromobenzene-1-sulfonoimidamide, characteristic fragmentation pathways would likely involve the loss of the sulfonoimidamide group or parts of it, as well as the cleavage of the carbon-sulfur bond. The resulting fragment ions can be analyzed to confirm the connectivity of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the chemical bonds. For 4-bromobenzene-1-sulfonoimidamide, the IR spectrum would be expected to show characteristic absorption bands for the various functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Aromatic compounds like benzene exhibit characteristic absorptions in the UV region arising from π → π* transitions. Benzene itself displays two primary absorption bands around 180 nm and 200 nm, with a weaker secondary band near 260 nm. researchgate.net The presence of a bromine atom, a halogen substituent, on the benzene ring is anticipated to induce a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) of these bands. This is due to the interaction of the non-bonding electrons of the bromine with the π-electron system of the benzene ring. For instance, the UV-Vis absorption spectrum of bromobenzene (B47551) in tetrahydrofuran (B95107) shows distinct absorption features. researchgate.net

The sulfonoimidamide moiety is not expected to possess significant chromophoric properties in the typical UV-Vis range. Therefore, the spectrum of 4-Bromobenzene-1-sulfonoimidamide would likely be dominated by the transitions of the 4-bromophenyl group. Theoretical studies using time-dependent density functional theory (TD-DFT) can also be employed to predict the electronic absorption spectra and provide insights into the nature of the electronic transitions. sharif.edu

Table 1: Expected UV-Vis Absorption Characteristics of 4-Bromobenzene-1-sulfonoimidamide

| Chromophore | Expected Transition Type | Approximate Wavelength (λmax) | Notes |

| 4-Bromophenyl | π → π | 200-220 nm | Primary absorption band, likely red-shifted compared to benzene. |

| 4-Bromophenyl | π → π | 260-280 nm | Secondary absorption band, potentially showing fine structure. |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering precise data on bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for 4-Bromobenzene-1-sulfonoimidamide has not been reported, the analysis of a closely related compound, 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, offers valuable insights into the expected solid-state conformation. researchgate.netnih.gov

The crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide reveals a monoclinic space group C2/c. nih.gov The 4-bromophenyl group is a key structural feature, and the C-Br bond length is a critical parameter. In the analogue, the Br-C bond length is reported as 1.887 (2) Å, which is consistent with other structures containing a bromophenyl moiety. nih.gov The geometry around the sulfur atom in the sulfonamide group is expected to be tetrahedral.

A significant conformational feature observed in the analogue is the relative orientation of the phenyl ring and the sulfonamide group. The brominated phenyl ring is nearly perpendicular to the plane of the sulfonyl urea (B33335) group, resulting in an L-shaped molecular structure. nih.gov This perpendicular arrangement is a common feature in related sulfonamide structures. Intermolecular hydrogen bonding plays a crucial role in the crystal packing of such molecules, often forming infinite chains or more complex three-dimensional networks. researchgate.netnih.gov

Table 2: Predicted Crystallographic Parameters for 4-Bromobenzene-1-sulfonoimidamide (based on an analogous structure)

| Parameter | Expected Value/Feature | Source of Analogy |

| Crystal System | Monoclinic | nih.gov |

| Space Group | C2/c | nih.gov |

| Key Bond Length (C-Br) | ~1.89 Å | nih.gov |

| Molecular Conformation | L-shaped, with the phenyl ring perpendicular to the sulfonoimidamide group. | nih.gov |

| Intermolecular Interactions | Hydrogen bonding involving the sulfonoimidamide N-H and S=O groups. | nih.gov |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for assessing the purity of chemical compounds and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC (RP-HPLC) method would be the most suitable approach for the analysis of 4-Bromobenzene-1-sulfonoimidamide, owing to its non-volatile and polar nature. While a specific method for this compound is not published, a validated RP-HPLC method for the related compound 4-aminobenzenesulfonamide provides a solid starting point for method development. researchgate.net

A typical RP-HPLC setup would involve a C8 or C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution program, where the proportion of the organic modifier is increased over time, would be effective for separating the target compound from any impurities or starting materials. Detection would most likely be performed using a UV detector, set at a wavelength corresponding to one of the absorption maxima of the 4-bromophenyl chromophore (e.g., ~265 nm). researchgate.net The retention time of the compound would be a key identifier, and the peak area would be proportional to its concentration, allowing for quantitative purity assessment.

Gas Chromatography (GC):

GC analysis is generally suitable for volatile and thermally stable compounds. Given the presence of the polar sulfonoimidamide group, 4-Bromobenzene-1-sulfonoimidamide may require derivatization to increase its volatility and thermal stability before GC analysis. However, GC can be a powerful tool for monitoring the disappearance of volatile starting materials during its synthesis. For instance, in syntheses involving bromobenzene derivatives, GC can be used to track the consumption of the starting halide.

Table 3: Postulated Chromatographic Conditions for the Analysis of 4-Bromobenzene-1-sulfonoimidamide

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Key Application |

| HPLC | Reversed-phase C8 or C18 | Acetonitrile/Water or Methanol/Water with buffer | UV-Vis Diode Array (DAD) or UV | Purity assessment, reaction monitoring, and quantification. |

| GC | Capillary column (e.g., DB-5) | Helium or Nitrogen | Flame Ionization (FID) or Mass Spectrometry (MS) | Monitoring of volatile starting materials or byproducts. |

Computational and Theoretical Studies of 4 Bromobenzene 1 Sulfonoimidamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are at the forefront of understanding the intrinsic properties of molecules. For 4-Bromobenzene-1-sulfonoimidamide (B6184884), these methods offer a detailed picture of its electronic architecture and potential chemical behavior.

Density Functional Theory (DFT) Calculations of Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov By applying DFT, researchers can determine the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nsf.gov For 4-Bromobenzene-1-sulfonoimidamide, a smaller HOMO-LUMO gap would suggest higher reactivity.

Furthermore, DFT calculations provide a detailed map of the electron density and charge distribution across the molecule. This allows for the identification of electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other chemical species. The electronegative bromine, oxygen, and nitrogen atoms in 4-Bromobenzene-1-sulfonoimidamide are expected to draw electron density, resulting in a non-uniform charge distribution that dictates its intermolecular interactions.

| Parameter | Description | Hypothetical Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.3 eV |

| Dipole Moment | Measure of the net molecular polarity | 3.2 D |

Ab Initio Methods for Accurate Energy and Geometric Optimizations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Coupled Cluster), can be employed for highly accurate calculations of the energy and geometry of 4-Bromobenzene-1-sulfonoimidamide. d-nb.info Geometric optimization using ab initio methods provides precise bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure. These optimized geometries are the foundation for further computational studies, including vibrational analysis and reaction mechanism explorations.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the sulfonoimidamide group allows for multiple conformations of 4-Bromobenzene-1-sulfonoimidamide. Conformational analysis is performed to identify the most stable conformers and to map the potential energy surface of the molecule. By systematically rotating the rotatable bonds and calculating the energy of each resulting conformation, an energy landscape can be generated. This map reveals the low-energy (and thus more populated) conformations and the energy barriers between them. Understanding the conformational preferences is essential as different conformers can exhibit distinct chemical and biological activities.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are instrumental in predicting spectroscopic properties, which can aid in the experimental characterization of 4-Bromobenzene-1-sulfonoimidamide.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms. aps.org These predicted shifts, when compared with experimental data, can confirm the proposed structure of the molecule. The accuracy of these predictions is continually improving with the development of new functionals and basis sets. aps.org

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C (C-Br) | - | 125.4 |

| C (Aromatic) | 7.6 - 7.9 | 128.0 - 135.0 |

| C (C-S) | - | 142.1 |

| N-H | 8.5 | - |

IR Frequencies: The vibrational frequencies of 4-Bromobenzene-1-sulfonoimidamide can be calculated using DFT. The resulting theoretical infrared (IR) spectrum shows characteristic peaks corresponding to the stretching and bending vibrations of its functional groups, such as the S=O and N-H bonds. These predicted frequencies can be compared with experimental IR spectra to identify the compound and to gain insights into its bonding characteristics.

Theoretical Studies of Reaction Mechanisms and Transition State Geometries

Theoretical chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For 4-Bromobenzene-1-sulfonoimidamide, computational methods can be used to study its reactivity in various chemical transformations. By mapping the reaction pathways and locating the transition state structures, researchers can understand the energetics and kinetics of a reaction. These studies can predict the most likely reaction products and provide insights into how to control the reaction outcome. For instance, the mechanism of reactions involving the sulfonoimidamide group or the substitution of the bromine atom could be investigated to understand the compound's synthetic utility.

Applications of 4 Bromobenzene 1 Sulfonoimidamide in Synthetic Organic Chemistry and Advanced Materials

Utility as a Versatile Building Block for Complex Molecular Synthesis

The presence of a bromine atom on the benzene (B151609) ring of 4-bromobenzene-1-sulfonoimidamide (B6184884) provides a reactive site for a variety of cross-coupling reactions. This allows for the introduction of diverse functional groups and the construction of intricate molecular architectures. The sulfonoimidamide moiety can also participate in various chemical transformations, further enhancing its versatility as a building block in the synthesis of complex organic molecules.

Precursor for the Synthesis of Novel Heterocyclic Systems

The reactivity of both the bromo and the sulfonoimidamide functionalities allows 4-bromobenzene-1-sulfonoimidamide to serve as a key starting material for the creation of new heterocyclic compounds. These ring systems are often core components of biologically active molecules and functional materials. The ability to construct these heterocyclic structures from this precursor opens avenues for the discovery of new compounds with potentially useful properties.

Role as a Ligand Component or Scaffold in Catalysis

While direct applications of 4-bromobenzene-1-sulfonoimidamide as a ligand in catalysis are not extensively documented in readily available literature, the broader class of sulfonamide-containing molecules is well-established in this field. The sulfonoimidamide group can be modified to create ligands that can coordinate with metal centers, forming catalysts for a range of organic transformations. The aryl-sulfonamide framework can be a crucial component in designing chiral ligands for asymmetric catalysis, a vital tool in modern synthetic chemistry. The potential exists to develop catalytic systems where this compound acts as a foundational scaffold, with the bromo-group allowing for further functionalization to fine-tune the catalyst's electronic and steric properties.

Incorporation into Polymeric Materials or Supramolecular Assemblies

The structural characteristics of 4-bromobenzene-1-sulfonoimidamide lend themselves to its incorporation into larger molecular structures like polymers and supramolecular assemblies. The bromo-functional group can be utilized in polymerization reactions, such as polycondensation or cross-coupling polymerization, to integrate the sulfonoimidamide unit into a polymer backbone. This can impart specific properties to the resulting material, such as altered solubility, thermal stability, or the ability to engage in specific intermolecular interactions.

Future Research Directions and Unexplored Chemical Space

Development of Green Chemistry Approaches for its Synthesis

The synthesis of aryl sulfonamides, the precursors to sulfonoimidamides, has traditionally relied on methods that are not environmentally benign, often involving hazardous reagents like chlorosulfonic acid or harsh oxidizing agents. researchgate.netnih.gov Modern synthetic chemistry is increasingly focused on developing greener alternatives.

A promising green approach for the synthesis of the precursor, 4-bromobenzenesulfonamide (B1198654), would be to adapt methods developed for other aryl sulfonamides. One such method involves a one-pot synthesis from thiols or disulfides using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) in water. Another approach is the direct coupling of sulfonamides and alcohols, which offers high selectivity with water as the only byproduct. nih.gov Microwave-assisted synthesis of sulfonamides from sulfonic acids or their sodium salts also represents a high-yielding and rapid method with good functional group tolerance. organic-chemistry.org

Furthermore, mechanochemical approaches, which are solvent-free, offer a sustainable route to sulfonamides. A one-pot, two-step mechanochemical procedure using solid sodium hypochlorite (B82951) has been demonstrated for the synthesis of sulfonamides from disulfides. acs.org These green methods for sulfonamide synthesis could be adapted for preparing 4-bromobenzenesulfonamide, which can then be converted to 4-bromobenzene-1-sulfonoimidamide (B6184884).

A potential synthetic route to NH-sulfonimidamides, including the target compound, starts from sulfenamides, which can be prepared in a single step from amines and disulfides. A subsequent one-pot NH and O transfer, mediated by iodo-benzene diacetate in isopropanol (B130326) with ammonium (B1175870) carbamate (B1207046) as the nitrogen source, can yield the desired sulfonimidamide. nih.gov This method has shown broad functional group tolerance, making it potentially applicable to a 4-brominated substrate. nih.gov

Table 1: Comparison of Potential Green Synthesis Approaches for 4-Bromobenzene-1-sulfonoimidamide Precursors

| Approach | Key Reagents/Conditions | Advantages |

|---|---|---|

| From Thiols/Disulfides | 1,3-dichloro-5,5-dimethylhydantoin, water | Environmentally benign solvent, in-situ generation of sulfonyl chloride |

| From Alcohols | Nano-Ru/Fe3O4 catalyst | High selectivity, water as byproduct, catalyst is reusable nih.gov |

| Microwave-Assisted | Microwave irradiation | Rapid reaction times, high yields, good functional group tolerance organic-chemistry.org |

| Mechanochemical | Solid sodium hypochlorite, solvent-free | Sustainable, cost-effective, avoids hazardous solvents acs.org |

| From Sulfenamides | Iodo-benzene diacetate, ammonium carbamate, isopropanol | One-pot, highly chemoselective, broad functional group tolerance nih.gov |

Exploration of Unconventional Reactivity Patterns

The sulfonoimidamide moiety is expected to exhibit unique reactivity due to the presence of multiple nitrogen atoms and a sulfur atom in a high oxidation state. While the chemistry of sulfonamides is well-established, the reactivity of sulfonoimidamides is less explored.

One area of interest is the potential for novel rearrangement reactions. Aryl and heteroaryl sulfonamides have been shown to undergo nitrogen-to-carbon rearrangements to produce unnatural amino acids. nih.gov Investigating similar rearrangements with 4-bromobenzene-1-sulfonoimidamide could lead to the synthesis of novel and complex molecular scaffolds.

Another avenue for exploration is the participation of the sulfonoimidamide group in cycloaddition reactions. While vinyl sulfonamides have been used in Diels-Alder reactions, the reactivity of a sulfonoimidamide in such transformations is unknown. acs.org The development of [3+2] cycloaddition reactions involving sulfonoimidamides could provide access to a diverse range of heterocyclic compounds. nih.gov

The bromine atom on the aromatic ring also offers a handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents. However, the interplay between the reactivity of the C-Br bond and the sulfonoimidamide group could lead to unconventional reaction pathways. For instance, investigating palladium-catalyzed cross-coupling reactions under various conditions could reveal selective transformations at either the bromine or the nitrogen atoms of the sulfonoimidamide.

Design and Synthesis of Conformationally Restricted Analogues

Conformationally restricting a molecule can enhance its biological activity and selectivity by locking it into a bioactive conformation. For 4-bromobenzene-1-sulfonoimidamide, this can be achieved through the synthesis of cyclic analogues.

Several strategies for the synthesis of cyclic sulfonamides can be adapted. Intramolecular Diels-Alder reactions of triene derivatives of sulfonic acid amides have been used to create bicyclic sulfonamides. acs.org Another approach involves the intramolecular copper-catalyzed reaction of unsaturated iminoiodinanes, which can lead to the formation of cyclic sulfonamides with additional functionality introduced through the opening of an intermediate aziridine. acs.org

Ring-expansion strategies also offer a powerful method for the synthesis of macrocyclic sulfonamides, which are of significant interest in medicinal chemistry. york.ac.uk Applying these methods to a precursor of 4-bromobenzene-1-sulfonoimidamide could lead to novel macrocycles incorporating the sulfonoimidamide moiety.

Furthermore, the synthesis of chiral seven-membered cyclic sulfonamides has been achieved through the enantioselective palladium-catalyzed arylation of cyclic imines. rsc.org Adapting this methodology could allow for the creation of chiral, conformationally restricted analogues of 4-bromobenzene-1-sulfonoimidamide, which would be valuable for probing interactions with biological targets.

Table 2: Strategies for the Synthesis of Conformationally Restricted Analogues

| Strategy | Key Transformation | Resulting Structure |

|---|---|---|

| Intramolecular Diels-Alder | Cycloaddition of a triene-sulfonamide | Bicyclic sulfonamide acs.org |

| Intramolecular Copper-Catalyzed Cyclization | Reaction of an unsaturated iminoiodinane | Cyclic sulfonamide with potential for further functionalization acs.org |

| Ring Expansion | Cascade reactions of masked amines | Macrocyclic sulfonamides york.ac.uk |

| Enantioselective Arylation | Palladium-catalyzed reaction of a cyclic imine | Chiral seven-membered cyclic sulfonamide rsc.org |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding reaction mechanisms and kinetics is crucial for optimizing synthetic processes and discovering new reactivity. In situ spectroscopic techniques provide real-time information about the species present in a reaction mixture.

For the synthesis and subsequent reactions of 4-bromobenzene-1-sulfonoimidamide, in situ Fourier Transform Infrared (FTIR) spectroscopy can be a powerful tool. By monitoring the characteristic vibrational frequencies of the S=O and S-N bonds, it is possible to track the formation of the sulfonoimidamide and any subsequent transformations in real-time. youtube.comyoutube.com This technique can provide valuable kinetic data and help identify reaction intermediates. youtube.com

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable technique for reaction monitoring. rsc.org It allows for the quantitative determination of starting materials, intermediates, and products without the need for sample workup. acs.orgpharmtech.com For reactions involving 4-bromobenzene-1-sulfonoimidamide, ¹H, ¹³C, and potentially ¹⁵N NMR could be used to follow the course of the reaction and elucidate the structures of any transient species.

Raman spectroscopy, particularly resonance Raman, can also be employed to study the electronic structure and bonding of the sulfonoimidamide group. nih.govnih.gov By selectively enhancing the Raman signals of chromophoric parts of the molecule, it is possible to gain detailed information about specific functional groups and their environment. nih.gov This could be particularly useful for studying the interactions of 4-bromobenzene-1-sulfonoimidamide with other molecules or its behavior in different solvent environments.

Table 3: In Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Gained | Potential Application for 4-Bromobenzene-1-sulfonoimidamide |

|---|---|---|

| In Situ FTIR | Real-time concentration profiles of reactants, intermediates, and products. youtube.comyoutube.com | Monitoring the formation of the S=O and S-N bonds during synthesis and subsequent reactions. |

| In Situ NMR | Quantitative analysis of reaction components, structural elucidation of intermediates. rsc.orgacs.org | Tracking the conversion of starting materials and identifying transient species in real-time. |

| Raman Spectroscopy | Vibrational and electronic information, study of specific functional groups. nih.govnih.gov | Probing the electronic structure of the sulfonoimidamide moiety and its interactions. |

Q & A

Q. What are the recommended methods for synthesizing 4-bromobenzene-1-sulfonoimidamide, and what key intermediates are involved?

Synthesis typically involves sulfonamide functionalization of 4-bromobenzene precursors. A common approach includes reacting 4-bromobenzenesulfonyl chloride with an amidine derivative under controlled basic conditions (e.g., using triethylamine in anhydrous THF). Key intermediates include sulfonyl chloride derivatives and protected amidines to prevent side reactions. Characterization of intermediates via H NMR and LC-MS is critical to ensure purity before proceeding to subsequent steps .

Q. How can researchers safely handle 4-bromobenzene-1-sulfonoimidamide in laboratory settings?

Due to limited toxicological data, standard precautions for brominated aromatic compounds apply:

- Use fume hoods and PPE (gloves, lab coats, goggles).

- In case of skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .

- Store in a cool, dry environment away from oxidizers and strong bases to avoid decomposition.

Q. What analytical techniques are most effective for characterizing 4-bromobenzene-1-sulfonoimidamide?

- Spectroscopy : H/C NMR to confirm sulfonamide and imidamide functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (CHBrNOS, MW 235.10) .

- Elemental Analysis : Validate bromine and sulfur content.

- HPLC : Assess purity (>95% recommended for reproducibility in downstream applications).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 4-bromobenzene-1-sulfonoimidamide derivatives?

Discrepancies in NMR or MS results may arise from tautomerism in the imidamide group or residual solvents. Strategies include:

Q. What role does 4-bromobenzene-1-sulfonoimidamide play in designing enzyme inhibitors?

The sulfonoimidamide moiety acts as a bioisostere for phosphate or carboxylate groups, enabling selective binding to enzyme active sites. For example:

- Kinase Inhibition : Modify the bromophenyl group to enhance hydrophobic interactions.

- Protease Targeting : Use the imidamide nitrogen for hydrogen bonding with catalytic residues. Structure-activity relationship (SAR) studies should prioritize substituent effects on potency and selectivity .

Q. How can researchers optimize reaction conditions to minimize byproducts during sulfonoimidamide functionalization?

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote hydrolysis; anhydrous conditions are critical.

- Catalysis : Use Cu(I) or Pd(0) catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) with arylboronic acids.

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions like debromination .

Q. What strategies are recommended for analyzing contradictory biological activity data in cell-based assays?

Contradictions may stem from off-target effects or assay variability. Mitigation approaches:

- Dose-Response Curves : Confirm activity across multiple concentrations.

- Counter-Screens : Test against unrelated targets (e.g., GPCRs) to rule out nonspecific binding.

- Orthogonal Assays : Validate results using techniques like SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Methodological Considerations

Q. How should researchers design experiments to assess the hydrolytic stability of 4-bromobenzene-1-sulfonoimidamide?

- pH Stability Studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, followed by HPLC analysis.

- Kinetic Monitoring : Use H NMR to track degradation products (e.g., sulfonic acid derivatives).

- Computational Modeling : Predict hydrolytic susceptibility via DFT calculations on the sulfonamide bond .

Q. What computational tools are suitable for predicting the reactivity of 4-bromobenzene-1-sulfonoimidamide in nucleophilic substitution reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.